4-amino-N-[1-(3,4-dimethoxyanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide
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Overview
Description
4-amino-N-[1-(3,4-dimethoxyanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly as an inhibitor in various biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-[1-(3,4-dimethoxyanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide involves several key steps. One of the primary methods includes the use of 3-amino-4-cyano-2-thiophenecarboxamides as versatile synthons. These intermediates undergo cyclization reactions to form thieno[3,2-d]pyrimidine derivatives . The process often involves heating thiophene-2-carboxamides in formic acid or using other one-carbon source reagents like triethyl orthoformate .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using robust and scalable reactions. For instance, a Pd-catalyzed carbonylation reaction is employed to generate thienopyrimidine intermediates, followed by a chemoselective Pt/V/C-catalyzed nitro group reduction . The final amide coupling is achieved using N,N,N’,N’-tetramethylchloroformamidinium hexafluorophosphate (TCFH) as the coupling reagent, ensuring high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-amino-N-[1-(3,4-dimethoxyanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino or methoxy groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to amine derivatives.
Scientific Research Applications
4-amino-N-[1-(3,4-dimethoxyanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Acts as an inhibitor in various biochemical pathways, making it useful in studying enzyme functions.
Medicine: Potential therapeutic agent for treating diseases by inhibiting specific molecular targets.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by inhibiting specific enzymes or receptors in biochemical pathways. For instance, it has been studied as a pan-RAF inhibitor, which targets RAF kinases involved in cell signaling pathways . The inhibition of these kinases can disrupt cancer cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrimidine analogs: Compounds like pyrazolo[4,3-d]pyrimidine and pyrano[2,3-d]pyrimidine have similar pharmacological profiles
Uniqueness
4-amino-N-[1-(3,4-dimethoxyanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide stands out due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain molecular targets. This makes it a valuable compound for therapeutic development and scientific research.
Properties
Molecular Formula |
C25H22N6O3S |
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Molecular Weight |
486.5 g/mol |
IUPAC Name |
4-amino-N-[1-(3,4-dimethoxyanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C25H22N6O3S/c1-13-4-6-16-15(8-9-27-24(16)30-14-5-7-18(33-2)19(10-14)34-3)20(13)31-25(32)17-11-35-22-21(17)28-12-29-23(22)26/h4-12H,1-3H3,(H,27,30)(H,31,32)(H2,26,28,29) |
InChI Key |
JWIJWAKKUSXBTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=NC=C2)NC3=CC(=C(C=C3)OC)OC)NC(=O)C4=CSC5=C4N=CN=C5N |
Origin of Product |
United States |
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